4-Amino-2-bromopyridin-3-ol

Description

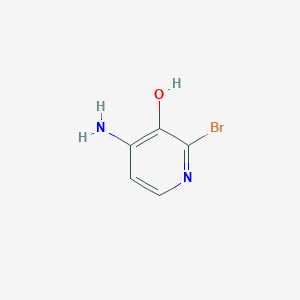

4-Amino-2-bromopyridin-3-ol (CAS 1013643-07-6) is a halogenated pyridine derivative with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol. It features an amino group at position 4, a bromine atom at position 2, and a hydroxyl group at position 3 of the pyridine ring. This compound requires storage under inert atmosphere at 2–8°C with protection from light due to its sensitivity to environmental degradation . Its GHS classification includes hazard statements such as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating stringent safety protocols during handling .

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

4-amino-2-bromopyridin-3-ol |

InChI |

InChI=1S/C5H5BrN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) |

InChI Key |

HPQFFWLPUAAAGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-amino-2-bromopyridin-3-ol can be elucidated by comparing it to related pyridine derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparisons

Substituent Effects: The bromine in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogues like 2-aminopyridin-3-ol. However, the hydroxyl group at position 3 introduces hydrogen-bonding capability, improving solubility in polar solvents relative to 2-amino-4-bromopyridine . Positional Isomerism: The amino group’s placement (position 4 vs. For example, the 4-amino configuration may enhance interactions with enzymatic active sites .

Safety and Stability: this compound’s bromine and hydroxyl groups necessitate stricter storage conditions (inert, cold) compared to 2-aminopyridin-3-ol, which lacks halogen but still requires PPE . Compounds with multiple halogens (e.g., 2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol) exhibit higher toxicity risks due to increased reactivity and environmental persistence .

Applications: While 2-amino-4-bromopyridine is widely used in drug synthesis for its versatility , the hydroxyl group in this compound may confer specificity in targeting hydroxylase enzymes or metal-binding sites in biologics . Methyl-substituted derivatives (e.g., 4-bromo-2-methylpyridin-3-ol) show enhanced membrane permeability due to increased lipophilicity, a trait absent in the parent compound .

Research Findings

- Synthetic Challenges: The hydroxyl and amino groups in this compound complicate synthesis, requiring protective group strategies to prevent undesired side reactions, as noted in pyridine derivative syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.